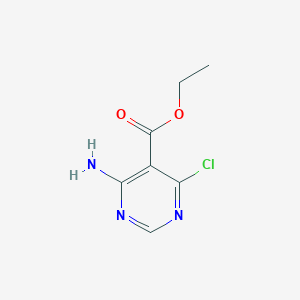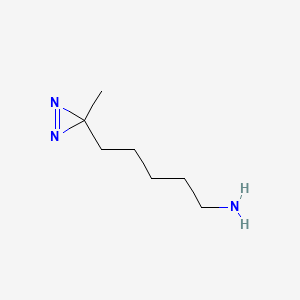
n-(4-Methoxyphenethyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Methoxyphenethyl)-2-methylpropan-1-amine: is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the amine nitrogen. This compound is of interest due to its structural similarity to other biologically active phenethylamines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing n-(4-Methoxyphenethyl)-2-methylpropan-1-amine involves the reductive amination of 4-methoxyphenylacetone with 2-methylpropan-1-amine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- n-(4-Methoxyphenethyl)-2-methylpropan-1-amine is used as a precursor in the synthesis of more complex organic molecules .
Biology:
- It is studied for its potential biological activity, particularly its interaction with neurotransmitter systems .
Medicine:
- Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent .
Industry:
Mecanismo De Acción
The exact mechanism of action of n-(4-Methoxyphenethyl)-2-methylpropan-1-amine is not fully understood. it is believed to interact with neurotransmitter systems, particularly the serotonin and dopamine receptors . This interaction may involve binding to these receptors and modulating their activity, leading to various physiological effects .
Comparación Con Compuestos Similares
4-Methoxyphenethylamine: Similar structure but lacks the 2-methylpropan-1-amine group.
2-Methylphenethylamine: Similar structure but lacks the methoxy group.
Phenethylamine: The parent compound without any substituents.
Uniqueness:
- The presence of both the methoxy group and the 2-methylpropan-1-amine group in n-(4-Methoxyphenethyl)-2-methylpropan-1-amine makes it unique compared to other phenethylamines. This unique structure may contribute to its distinct biological activity and potential applications .
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-11(2)10-14-9-8-12-4-6-13(15-3)7-5-12/h4-7,11,14H,8-10H2,1-3H3 |
Clave InChI |
PIHLOLAIYDHLDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



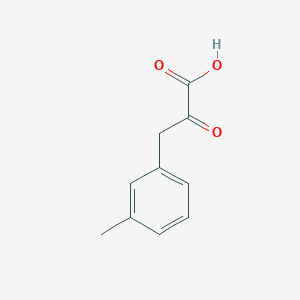

![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
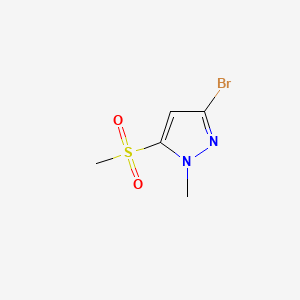

![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
![1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
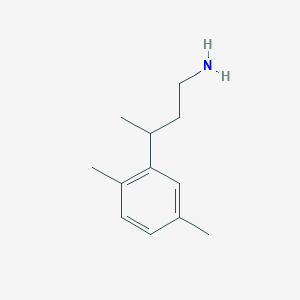
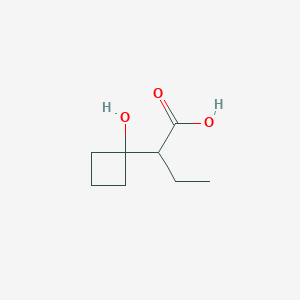
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)

